2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is a complex organic compound characterized by a unique molecular structure. Its molecular formula is C26H27N3O5S, and it has a molecular weight of 493.6 g/mol. This compound is primarily utilized in scientific research due to its potential biological activities and chemical properties .
This compound falls under the category of thiazole and triazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound is typically sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it in high purity, often around 95% .
The synthesis of 2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate involves several steps:
These reactions may require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields .
The molecular structure of 2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate can be represented using various notations:
InChI=1S/C26H27N3O5S/c1-4-6-9-14-33-21-13-12-18(15-22(21)32-5-2)16-23-25(31)29-26(35-23)27-24(28-29)19-10-7-8-11-20(19)34-17(3)30/h7-8,10-13,15-16H,4-6,9,14H2,1-3H3/b23-16
CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2)OCC
This structure indicates the presence of multiple functional groups including thiazole and triazole moieties which contribute to its chemical reactivity and potential biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activities or different properties .
The mechanism of action for 2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is not fully elucidated but may involve:
Research into similar compounds suggests that thiazole and triazole derivatives often exhibit significant biological activities due to their ability to mimic natural substrates or inhibitors in metabolic pathways .
The physical properties of 2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-y]phenyl acetate include:
Property | Value |
---|---|
Molecular Formula | C26H27N3O5S |
Molecular Weight | 493.6 g/mol |
Purity | ~95% |
Appearance | White solid (assumed based on typical organic compounds) |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature. Solubility studies indicate that it may have moderate solubility in organic solvents but limited solubility in water .
The compound is primarily used in scientific research due to its potential pharmacological properties. Some applications include:
CAS No.: 2226-71-3
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: